molecular formula C21H12F17NO2 B15080989 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate

Cat. No.: B15080989
M. Wt: 633.3 g/mol
InChI Key: POBJJNLGHQDYKA-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of a highly fluorinated alkyl chain attached to a naphthylcarbamate group. The extensive fluorination imparts remarkable hydrophobicity and chemical resistance, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanol. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the purification of starting materials, precise control of reaction conditions (temperature, pressure, and time), and efficient separation and purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorinated alkyl chain can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

    Oxidation and Reduction: The naphthyl group can undergo oxidation and reduction reactions, although these are less common due to the stability of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products Formed

    Substitution: Products include substituted fluorinated compounds.

    Hydrolysis: Yields 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanol and 1-naphthylamine.

    Oxidation: Can produce naphthoquinones or other oxidized derivatives.

Scientific Research Applications

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a surface-modifying agent to impart hydrophobicity and chemical resistance to materials.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems, including their biocompatibility and potential use in drug delivery.

    Medicine: Investigated for its potential use in medical coatings and devices due to its non-stick properties.

    Industry: Utilized in the production of specialty coatings, adhesives, and lubricants that require high chemical and thermal stability.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate is primarily based on its fluorinated structure, which imparts unique physical and chemical properties:

    Hydrophobicity: The extensive fluorination creates a highly hydrophobic surface, reducing interactions with water and other polar substances.

    Chemical Resistance: The strong carbon-fluorine bonds provide resistance to chemical degradation and oxidation.

    Molecular Targets and Pathways: In biological systems, the compound’s interactions are largely non-specific due to its inert nature, but it can affect cell membrane properties and protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl 1-naphthylcarbamate stands out due to its specific combination of a highly fluorinated alkyl chain with a naphthylcarbamate group, providing a unique balance of hydrophobicity, chemical resistance, and potential biological applications.

Properties

Molecular Formula

C21H12F17NO2

Molecular Weight

633.3 g/mol

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C21H12F17NO2/c22-14(23,8-9-41-13(40)39-12-7-3-5-10-4-1-2-6-11(10)12)15(24,25)16(26,27)17(28,29)18(30,31)19(32,33)20(34,35)21(36,37)38/h1-7H,8-9H2,(H,39,40)

InChI Key

POBJJNLGHQDYKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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